4-Methoxycyclohexane-1-carbonitrile
Description
4-Methoxycyclohexane-1-carbonitrile (CAS: 54267-96-8) is a cyclohexane derivative featuring a methoxy group (-OCH₃) at the 4-position and a nitrile (-CN) group at the 1-position. Its molecular formula is C₈H₁₃NO (MW: 139.19 g/mol) . The compound's saturated cyclohexane ring provides conformational stability, while the electron-donating methoxy and electron-withdrawing nitrile groups influence its reactivity and physical properties. Current applications include its use as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-methoxycyclohexane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-10-8-4-2-7(6-9)3-5-8/h7-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCCNWXSGWRQDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(CC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50548503 | |
| Record name | 4-Methoxycyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111290-70-1 | |
| Record name | 4-Methoxycyclohexane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50548503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural Analogs and Their Properties
Table 1: Key Structural and Physical Properties
Reactivity and Electronic Effects
- Methoxy vs. In contrast, phenyl-substituted analogs (e.g., 1-(4-Methoxyphenyl)cyclopentanecarbonitrile) introduce steric bulk and π-π stacking capabilities, altering reaction kinetics .
Saturated vs. Unsaturated Rings :
The saturated cyclohexane ring in the target compound confers rigidity and predictable chair conformations. Unsaturated analogs like 4-Methyl-3-cyclohexene-1-carbonitrile exhibit higher reactivity due to the electron-rich double bond, enabling Diels-Alder or hydrogenation reactions absent in the saturated counterpart .- Ketone vs. Nitrile Functionality: Compounds such as 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile feature a ketone group, which can participate in keto-enol tautomerism or act as a hydrogen bond acceptor. The nitrile group in the target compound, however, is more electrophilic, favoring reactions like hydrolysis to carboxylic acids or reduction to amines .
Crystallographic and Conformational Analysis
- The cyclohexane ring in 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile adopts a chair conformation, with the nitrile group axial and the methyl group equatorial. This contrasts with the target compound, where substituent orientations depend on steric and electronic factors .
- C–H···π interactions observed in phenyl-substituted analogs enhance crystal packing stability, a feature absent in the methoxy-substituted target compound .
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